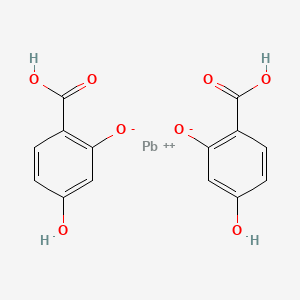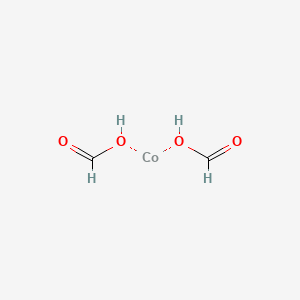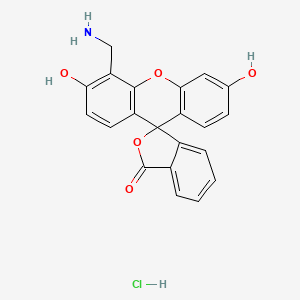
4'-(Aminomethyl)fluorescein hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amentoflavone is a naturally occurring biflavonoid compound first identified in Selaginella species in 1971. It is found in various plants, including species from Calophyllaceae, Cupressaceae, Euphorbiaceae, and Selaginellaceae. Amentoflavone has been extensively studied for its diverse biological activities, including anticancer, neuroprotective, antiviral, and anti-inflammatory effects .
準備方法
Amentoflavone can be isolated from plant sources using various extraction techniques. The isolation process typically involves solvent extraction, followed by chromatographic purification. The synthetic routes for amentoflavone involve the dimerization of apigenin, a flavonoid, through a covalent C-C or C-O-C bond. The reaction conditions for the synthesis of amentoflavone include the use of catalysts and specific temperature and pressure settings to facilitate the dimerization process .
化学反応の分析
Amentoflavone undergoes various chemical reactions, including:
Oxidation: Amentoflavone can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert amentoflavone into its reduced forms, which may exhibit different biological activities.
Substitution: Amentoflavone can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
科学的研究の応用
Amentoflavone has numerous scientific research applications:
Chemistry: It is used as a model compound for studying biflavonoid synthesis and reactions.
Biology: Amentoflavone is studied for its role in plant-microbe interactions and its effects on plant growth and stress tolerance.
Medicine: It has potential therapeutic applications due to its anticancer, antiviral, and anti-inflammatory properties. It is being investigated for its effects on various diseases, including cancer, viral infections, and inflammatory conditions.
Industry: Amentoflavone is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties .
作用機序
Amentoflavone exerts its effects through various molecular targets and pathways:
Anticancer: It mediates signaling pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), inhibiting cancer cell proliferation and inducing apoptosis.
Antiviral: Amentoflavone binds to viral proteins, inhibiting their function and preventing viral replication.
Anti-inflammatory: It modulates the expression of inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotective: Amentoflavone protects neurons by reducing oxidative stress and modulating neuroinflammatory pathways
類似化合物との比較
Amentoflavone is unique among biflavonoids due to its diverse biological activities and molecular targets. Similar compounds include:
Apigenin: A flavonoid monomer that forms the basis of amentoflavone. It has anti-inflammatory and anticancer properties but lacks the dimeric structure of amentoflavone.
Quercetin: Another flavonoid with antioxidant and anti-inflammatory effects. It differs in structure and specific biological activities.
Kaempferol: A flavonoid with anticancer and cardioprotective properties. .
Amentoflavone’s unique dimeric structure and broad spectrum of biological activities make it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C21H16ClNO5 |
|---|---|
分子量 |
397.8 g/mol |
IUPAC名 |
4'-(aminomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride |
InChI |
InChI=1S/C21H15NO5.ClH/c22-10-13-17(24)8-7-16-19(13)26-18-9-11(23)5-6-15(18)21(16)14-4-2-1-3-12(14)20(25)27-21;/h1-9,23-24H,10,22H2;1H |
InChIキー |
RITGAZAWVQUMSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


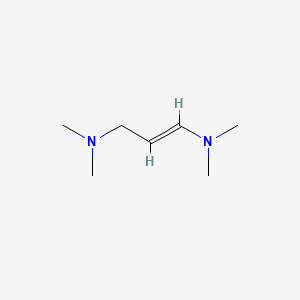

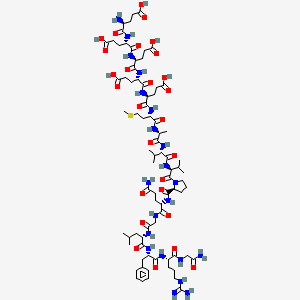
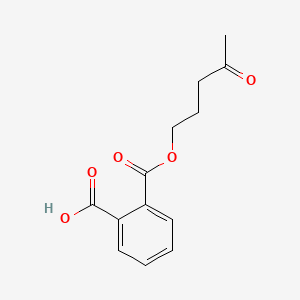
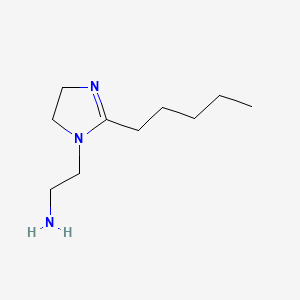

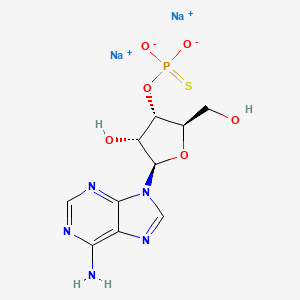
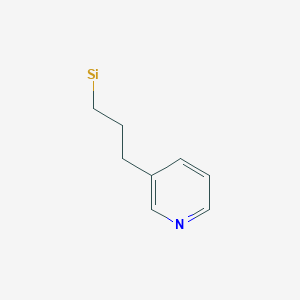
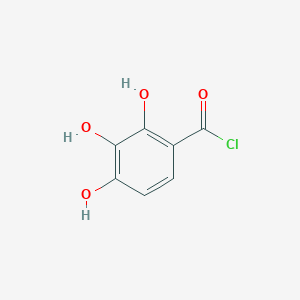

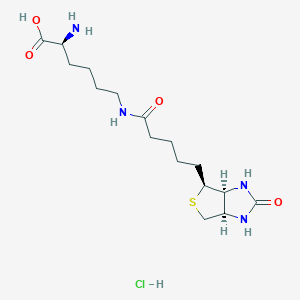
![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)
